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Compound of Interest

Compound Name: BMS-538305 HCl

CAS No.: 841302-51-0

Cat. No.: B606237 Get Quote

Section 1: The "Target Mismatch" Scenario
Symptom: You treated cells (likely oncology lines like MCF-7 or GEO) with BMS-538305

expecting inhibition of cell growth or blockage of IGF-1 signaling, but observed no significant

reduction in p-IGF-1R, p-Akt, or p-MAPK.

Root Cause: BMS-538305 is a Dipeptidyl Peptidase IV (DPP-IV) inhibitor, not a kinase inhibitor.

It is structurally and functionally distinct from the BMS IGF-1R kinase inhibitor series (BMS-

536924, BMS-754807).

Troubleshooting Workflow: Refer to the decision tree below to confirm your experimental setup.
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Unexpected Data: Lack of Efficacy

What is your biological target?

IGF-1R / Insulin Receptor
(Oncology/Signaling)

DPP-IV (CD26)
(Diabetes/Metabolism)

CRITICAL ERROR:
BMS-538305 is NOT a kinase inhibitor.
Switch to BMS-536924 or BMS-754807.

Target Mismatch

Proceed to Section 2:
Potency & Kinetics Analysis

Target Match

Click to download full resolution via product page

Figure 1. Target verification workflow to rule out compound mismatch.

Section 2: Potency & Kinetics (DPP-IV Studies)
Symptom: You are observing a

or

around 10–15 nM, whereas literature for "similar" BMS compounds (like Saxagliptin/Onglyza)
reports sub-nanomolar potency (<1 nM).

Technical Explanation: BMS-538305 is the des-cyano (or structurally distinct) analog of

Saxagliptin (BMS-477118).

Saxagliptin: Contains a nitrile (cyano) group that forms a covalent imidate adduct with the

active site residue Ser630 of DPP-IV. This "warhead" drives the tight binding (

nM).
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BMS-538305: Lacks this specific nitrile warhead (or possesses a modified adamantyl

scaffold depending on the specific salt batch), preventing the formation of the covalent trap.

It binds as a reversible, non-covalent competitive inhibitor.

Data Comparison Table:

Feature Saxagliptin (BMS-477118) BMS-538305 HCl

Binding Mode Covalent (Reversible) Non-Covalent / Reversible

Key Interaction Nitrile-Ser630 Adduct
Hydrogen Bonding /

Hydrophobic

Potency (

)
~0.6 – 1.3 nM ~10 – 14 nM

Washout Recovery Slow (Tight binding) Fast (Rapid dissociation)

Troubleshooting Steps:

Check Incubation Time: Covalent inhibitors (Saxagliptin) require time to reach equilibrium.

BMS-538305 reaches equilibrium faster. If you are comparing them, ensure you are not

misinterpreting "slow onset" as "low potency" for the covalent compound, or "fast onset" as

"weakness" for BMS-538305.

Verify Reversibility: Perform a "jump dilution" or washout experiment.

Protocol: Treat enzyme with

for 30 min. Dilute 100-fold.

Result: BMS-538305 activity should recover rapidly (enzymatic activity returns).

Saxagliptin activity will remain inhibited longer due to the covalent bond.

Section 3: Physicochemical Properties & Handling
Symptom: Precipitation in assay buffer or unexpected degradation.

Physicochemical Profile:
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Form: BMS-538305 HCl is a salt form, generally improving aqueous solubility compared to

the free base.

Solubility:

DMSO: Soluble (>10 mM).

Water/PBS: Soluble, but pH dependent. The HCl salt is acidic; dissolving directly into a

small volume of unbuffered PBS may crash the pH.

Stability: Unlike Saxagliptin, which can undergo intramolecular cyclization (diketopiperazine

formation) due to the interaction between the primary amine and the nitrile, BMS-538305 is

chemically more stable in solution because it lacks the reactive nitrile-amine pairing.

Reconstitution Protocol:

Weigh BMS-538305 HCl Dissolve in 100% DMSO
(Stock: 10-50 mM)

Aliquot & Store
(-20°C or -80°C)

Dilute in Aqueous Buffer
(Keep DMSO < 0.5%)

Click to download full resolution via product page

Figure 2. Recommended reconstitution workflow to maintain compound stability.

FAQ: Why is my IC50 shifting in cell-based assays?

Serum Protein Binding: DPP-IV inhibitors can bind to serum proteins. If your biochemical

is 10 nM but your cell-based

is 100 nM, this is a normal shift due to protein binding and membrane permeability.

Substrate Competition: In cell assays, endogenous substrates (GLP-1, GIP) compete with

the inhibitor. Ensure your substrate concentration in the assay does not exceed

significantly, or adjust the Cheng-Prusoff calculation accordingly.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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